![molecular formula C12H12N2O2 B158575 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one CAS No. 1821-59-6](/img/structure/B158575.png)
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Anticancer Activities
Seo et al. (2019) developed a novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, which demonstrated potent anticancer activity against prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The compound inhibited cell viability significantly, reduced cell migration, and induced apoptosis through caspase-3 activation and cleavage of PARP (Seo, Lee, Park, Namkung, & Kim, 2019). This research highlights the therapeutic potential of pyrazine derivatives in cancer treatment.
Synthesis and Structural Studies
- Mohebat et al. (2017) reported an efficient and environmentally benign procedure for synthesizing novel heterocycles using a domino three-component condensation reaction. This green chemistry approach underlines the importance of sustainable practices in chemical synthesis and the potential pharmacological significance of the produced compounds (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).
- Yavolovskii et al. (2013) explored the reactions of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine, contributing to the synthesis of imidazole N(3)-oxides and providing insights into the versatility of pyrazine derivatives in heterocyclic chemistry (Yavolovskii, Grishchuk, Rakipov, Stepanov, Ivanov, & Kamalov, 2013).
Optical and Electronic Properties
Zhao et al. (2004) focused on the synthesis, structural, and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives. Their work contributes to understanding the electronic behavior of these compounds and their potential applications in organic electronics, including light-emitting devices (Zhao, Perepichka, Trksoy, Batsanov, Beeby, Findlay, & Bryce, 2004).
properties
IUPAC Name |
5-phenacyl-2,3-dihydro-1H-pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWPHOVAKCTEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346415 |
Source
|
Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
CAS RN |
1821-59-6 |
Source
|
Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.